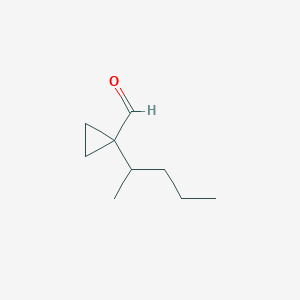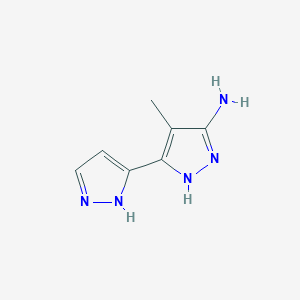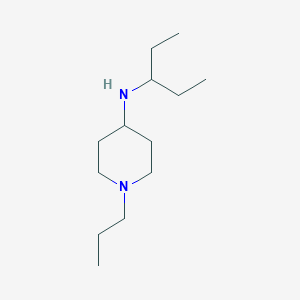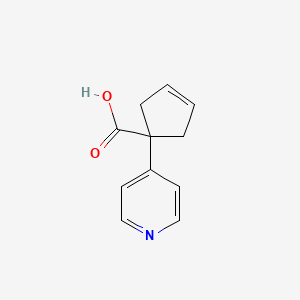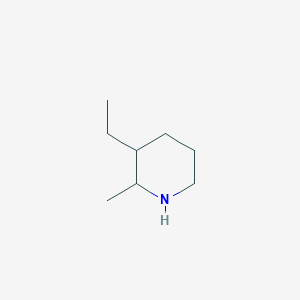
3-(Isoquinolin-6-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Isoquinolin-6-yl)propanoic acid is an organic compound that features an isoquinoline ring attached to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Isoquinolin-6-yl)propanoic acid can be achieved through several methods. One common approach involves the reaction of isoquinoline with a suitable propanoic acid derivative under specific conditions. For example, the esterification of isoquinoline with propanoic acid derivatives followed by hydrolysis can yield the desired compound . Another method involves the use of hydrazine hydrate and sodium hydroxide in ethanol to convert methyl 3-[2-oxoquinolin-1(2H)-yl]propanoate to 3-[2-oxoquinolin-1(2H)-yl]propanoic acid .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Isoquinolin-6-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the isoquinoline ring to dihydroisoquinoline derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the isoquinoline ring, to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents like ethanol or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline derivatives, while reduction can produce dihydroisoquinoline compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
3-(Isoquinolin-6-yl)propanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-(Isoquinolin-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The isoquinoline ring can interact with various enzymes and receptors, influencing biological processes such as signal transduction and gene expression. The compound’s effects are mediated through its binding to these targets, leading to changes in cellular activity and function .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(Isoquinolin-6-yl)propanoic acid include:
3-(Isoquinolin-4-yl)propanoic acid: Another isoquinoline derivative with a propanoic acid moiety.
3-(Pyrazolo[5,1-a]isoquinolin-1-yl)propanoic acid: A compound with a pyrazolo-isoquinoline structure.
N-Alkyl-3-[2-oxoquinolin-1(2H)-yl]propanoic acid: A quinoline derivative with similar structural features.
Uniqueness
This compound is unique due to its specific isoquinoline ring position and the presence of the propanoic acid group. This structural configuration imparts distinct chemical and biological properties, making it valuable for various research applications .
Properties
Molecular Formula |
C12H11NO2 |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
3-isoquinolin-6-ylpropanoic acid |
InChI |
InChI=1S/C12H11NO2/c14-12(15)4-2-9-1-3-11-8-13-6-5-10(11)7-9/h1,3,5-8H,2,4H2,(H,14,15) |
InChI Key |
MKMXVIBKDXYBEG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C=C1CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13299360.png)
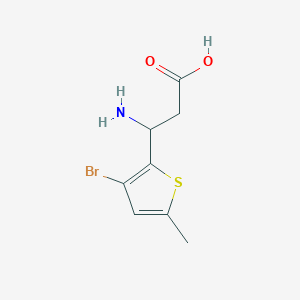
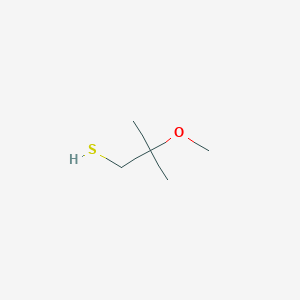
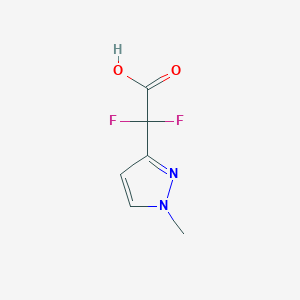
![1-[(Tert-butyl)oxycarbonyl]-4-(3-pyridyl)pyrrolidine-3-carboxylic acid](/img/structure/B13299390.png)

![[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]methanethiol](/img/structure/B13299399.png)
